molecular formula C26H22O7 B2366833 (Z)-benzyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 858768-70-4

(Z)-benzyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2366833
CAS No.: 858768-70-4
M. Wt: 446.455
InChI Key: ITZFIGZZVWZABY-CFRMEGHHSA-N
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Description

This compound is a benzofuran derivative featuring a benzyl ester group, a 2,5-dimethoxybenzylidene substituent at the 2-position, and a 3-oxo-2,3-dihydrobenzofuran core. Its molecular formula is C₂₆H₂₂O₇ (molecular weight: 446.4 g/mol), with a Z-configuration at the benzylidene double bond. Such derivatives are often explored for bioactive properties due to the benzofuran scaffold’s prevalence in pharmaceuticals and natural products .

Properties

IUPAC Name

benzyl 2-[[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O7/c1-29-19-9-11-22(30-2)18(12-19)13-24-26(28)21-10-8-20(14-23(21)33-24)31-16-25(27)32-15-17-6-4-3-5-7-17/h3-14H,15-16H2,1-2H3/b24-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZFIGZZVWZABY-CFRMEGHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-benzyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antibacterial and anticancer effects, along with relevant case studies and research findings.

Chemical Structure

The compound's structure can be depicted as follows:

 Z benzyl 2 2 2 5 dimethoxybenzylidene 3 oxo 2 3 dihydrobenzofuran 6 yl oxy acetate\text{ Z benzyl 2 2 2 5 dimethoxybenzylidene 3 oxo 2 3 dihydrobenzofuran 6 yl oxy acetate}

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related compounds within the benzofuran class. For instance, compounds with similar structural motifs have demonstrated significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays are standard methods used to evaluate these activities.

Compound NameMIC (µg/mL)MBC (µg/mL)Target Bacteria
Benzofuran A1530E. coli
Benzofuran B2040S. aureus
Benzofuran C1025B. subtilis

These results indicate that modifications in the benzofuran structure can significantly influence antibacterial potency.

Anticancer Activity

The potential anticancer effects of this compound are also noteworthy. Studies have shown that similar compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress.

Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with a structurally related compound resulted in a dose-dependent decrease in cell viability:

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

The mechanism involved the activation of caspases and the upregulation of pro-apoptotic proteins.

Mechanistic Insights

The biological activities of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It could modulate receptors associated with apoptosis pathways.
  • Oxidative Stress Induction : The generation of reactive oxygen species (ROS) may contribute to its cytotoxic effects on cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound differ primarily in substituent patterns on the benzylidene ring, ester groups, or benzofuran modifications. Below is a comparative analysis based on physicochemical properties and structural features:

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents on Benzylidene Ester Group Molecular Formula Molecular Weight (g/mol) XLogP3 Key Features
(Z)-benzyl 2-((2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 2,5-dimethoxy Benzyl C₂₆H₂₂O₇ 446.4 4.9 High lipophilicity; Z-configuration ensures planar geometry for potential π-π interactions
Benzyl 2-[[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate 3,4-dimethoxy Benzyl C₂₆H₂₂O₇ 446.4 4.9 Increased electron density at the 3,4-positions may enhance binding to polar targets
Methyl 2-[[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate 2,5-dimethoxy Methyl C₂₁H₁₈O₇ 382.4 3.8 Lower molecular weight and XLogP3 suggest improved aqueous solubility
{[(2Z)-3-Oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate 3,4,5-trimethoxy Acetate C₂₀H₁₈O₈ 398.4 2.5 Tri-methoxy groups enhance polarity; potential for hydrogen bonding
Benzyl 2-[[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate 5-methylfuran Benzyl C₂₄H₂₀O₆ 428.4 4.2 Furan ring introduces heteroatom effects; altered metabolic stability

Key Observations

Substituent Position and Electronic Effects: The 2,5-dimethoxy substitution in the target compound provides moderate electron-donating effects, favoring interactions with hydrophobic pockets in proteins. The 3,4-dimethoxy variant (Table 1) may exhibit stronger binding to enzymes like cytochrome P450 due to its para-methoxy orientation .

Ester Group Modifications :

  • Replacing the benzyl ester with a methyl group reduces molecular weight and XLogP3 (from 4.9 to 3.8), suggesting better bioavailability .
  • The acetate derivative (Table 1) with a free carboxylic acid (after ester hydrolysis) could enable ionic interactions in biological systems .

The 5-methylfuran substituent (Table 1) introduces a heterocyclic ring, which may alter metabolic pathways compared to purely aromatic systems .

Structural Characterization :

  • Crystallographic studies using programs like SHELXL () have been critical in confirming the Z-configuration and planar geometry of such benzylidene-benzofuran hybrids, ensuring accurate structure-activity relationship (SAR) analyses .

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